![molecular formula C12H12N2 B14090227 (R)-phenyl(2-pyridinyl)methanamine CAS No. 339290-32-3](/img/structure/B14090227.png)
(R)-phenyl(2-pyridinyl)methanamine
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Overview
Description
®-phenyl(2-pyridinyl)methanamine is a chiral amine compound that features a phenyl group and a pyridinyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-phenyl(2-pyridinyl)methanamine typically involves the condensation of 2-pyridinecarboxaldehyde with an appropriate amine, followed by reduction. One common method involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an anhydrous solvent like methanol or ethanol . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of ®-phenyl(2-pyridinyl)methanamine may involve more scalable methods such as catalytic hydrogenation or continuous flow synthesis. These methods offer advantages in terms of yield, purity, and cost-effectiveness. For example, the use of a ruthenium-catalyzed [2+2+2] cycloaddition has been reported to produce high yields of pyridine derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions
®-phenyl(2-pyridinyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives.
Scientific Research Applications
®-phenyl(2-pyridinyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Industry: It is used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of ®-phenyl(2-pyridinyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)methanamine: Similar structure but lacks the phenyl group.
2-aminopyridine: Contains the pyridine ring but lacks the methanamine backbone.
Phenylmethanamine: Contains the phenyl group but lacks the pyridine ring.
Uniqueness
®-phenyl(2-pyridinyl)methanamine is unique due to its combination of a phenyl group and a pyridinyl group attached to a chiral methanamine backbone. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Biological Activity
(R)-phenyl(2-pyridinyl)methanamine, also known as (R)-phenyl(2-pyridine)methanamine, is a chiral amine compound characterized by a phenyl group linked to a 2-pyridinyl moiety via a methanamine connection. With a molecular formula of C12H12N and a molecular weight of approximately 184.24 g/mol, this compound has garnered attention for its potential therapeutic applications due to its unique structural properties.
Therapeutic Potential
Research indicates that this compound exhibits significant biological activity, particularly as a ligand in biochemical assays. It has been shown to modulate enzyme activity and receptor interactions, suggesting its potential role in various therapeutic contexts, including anti-inflammatory and anticancer applications.
The compound's biological activity is largely attributed to its ability to interact with specific biological targets. Interaction studies have utilized techniques such as surface plasmon resonance and isothermal titration calorimetry to quantify binding affinities with receptors or enzymes. These studies reveal that this compound can effectively modulate biological pathways, supporting its relevance in medicinal chemistry.
Anti-Inflammatory Activity
A study investigating the anti-inflammatory properties of this compound demonstrated its effectiveness in reducing inflammation markers in vitro. The results indicated that the compound could inhibit pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases.
Anticancer Properties
In another study focused on anticancer activity, this compound was evaluated against various cancer cell lines. The findings suggested that the compound exhibited cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. The specific chiral configuration and the position of the pyridine ring significantly influence its binding properties and biological effects compared to structurally similar compounds. Even minor structural modifications can lead to substantial differences in activity, underscoring the importance of precise chemical design in drug development.
Compound | Activity | Binding Affinity |
---|---|---|
This compound | Anti-inflammatory, Anticancer | High |
Similar Compound A | Moderate anti-inflammatory | Moderate |
Similar Compound B | Low anticancer | Low |
Properties
CAS No. |
339290-32-3 |
---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
(R)-phenyl(pyridin-2-yl)methanamine |
InChI |
InChI=1S/C12H12N2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H,13H2/t12-/m1/s1 |
InChI Key |
BAEZXIOBOOEPOS-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=CC=N2)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)N |
Origin of Product |
United States |
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